molecular formula C6H8ClN3O B1391214 2-(4-chloro-1H-pyrazol-1-yl)propanamide CAS No. 1205841-05-9

2-(4-chloro-1H-pyrazol-1-yl)propanamide

Cat. No.: B1391214
CAS No.: 1205841-05-9
M. Wt: 173.6 g/mol
InChI Key: QNZUGPYSCSYISP-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-pyrazol-1-yl)propanamide is a chemical compound with the molecular formula C6H8ClN3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)propanamide typically involves the reaction of 4-chloropyrazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

2-(4-chloro-1H-pyrazol-1-yl)propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-1H-pyrazol-1-yl)butylamine
  • 2-(4-chloro-1H-pyrazol-1-yl)acetamide
  • 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
  • 2-(4-chloro-1H-pyrazol-1-yl)butanoic acid

Uniqueness

Compared to similar compounds, 2-(4-chloro-1H-pyrazol-1-yl)propanamide is unique due to its specific structural features and the presence of the propanamide group.

Properties

IUPAC Name

2-(4-chloropyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZUGPYSCSYISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1C=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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